2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline
Description
Properties
IUPAC Name |
2-benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2O/c22-16-11-10-15(13-17(16)23)26-21-20(12-14-6-2-1-3-7-14)24-18-8-4-5-9-19(18)25-21/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFJFXAAADMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC(=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline typically involves the reaction of 2-benzylquinoxaline with 4-bromo-3-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce 2-benzylquinoxaline derivatives with altered functional groups .
Scientific Research Applications
2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.2 Structural and Electronic Properties
Substituents significantly influence electronic properties, as demonstrated by computational and experimental studies:
- Indoloquinoxaline Derivatives: 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibited a low band gap (2.1 eV) and high HOMO energy, enhancing charge transport in organic electronics .
Table 2: Electronic Properties of Quinoxaline Analogues
2.3 Substituent Effects on Bioactivity and Solubility
- Bromo vs.
Table 3: Substituent Impact on Physicochemical Properties
Biological Activity
2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline is a synthetic compound that belongs to the quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoxaline core substituted with a benzyl group and a phenoxy group containing bromine and chlorine atoms, which may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several quinoxaline derivatives against clinical isolates of Staphylococcus aureus, Enterococcus faecium, and Escherichia coli. The results showed that compounds with electron-withdrawing groups, such as bromine and chlorine, displayed enhanced antibacterial activity compared to their unsubstituted counterparts .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Similar Quinoxaline Derivative | Escherichia coli | 16 µg/mL |
Anticancer Activity
Quinoxalines are also being explored for their potential anticancer properties. The presence of halogen substituents in this compound may enhance its ability to inhibit tumor cell proliferation.
Research Findings
In vitro studies have demonstrated that quinoxaline derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent antitumor activity .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Cancer) | 12 |
| MCF-7 (Breast Cancer) | 15 |
The mechanism of action for quinoxaline derivatives typically involves interaction with specific molecular targets within cells. This may include inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, some studies suggest that these compounds may act as inhibitors of EGFR (Epidermal Growth Factor Receptor), leading to reduced signaling pathways that promote cancer cell growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications to the benzyl or phenoxy groups can significantly impact their efficacy against various pathogens or cancer cells. For instance, the introduction of electron-donating groups has been correlated with increased antibacterial potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline, and what methodological considerations ensure reproducibility?
- Methodology :
- Precursor selection : Use 4-bromo-3-chlorophenol (CAS RN 13631-21-5) as a key intermediate, as it is commercially available with high purity (>95%) .
- Coupling reactions : Employ Ullmann or Buchwald-Hartwig amination for aryl ether bond formation, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous toluene at 110°C .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >97% purity .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Analytical workflow :
- Spectroscopy : H/C NMR (DMSO-d₆) for verifying substituent positions; compare with computed chemical shifts using DFT (B3LYP/6-31G*) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out halogen loss during fragmentation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?
- Approach :
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to model Suzuki-Miyaura coupling pathways, identifying transition states and energy barriers .
- Substituent effects : Analyze electron-withdrawing effects of the 4-bromo-3-chloro group on aryl boronate formation using Fukui indices .
Q. How can researchers resolve contradictions in observed vs. predicted solubility or stability data?
- Troubleshooting framework :
- Solubility conflicts : Perform Hansen solubility parameter analysis (HSPiP software) to identify optimal solvents, considering dipole-dipole interactions from the quinoxaline core .
- Stability anomalies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation byproducts .
- Statistical validation : Apply Design of Experiments (DoE) to isolate factors (e.g., light exposure, pH) causing discrepancies .
Q. What advanced techniques optimize the compound’s bioactivity in target-specific assays?
- Strategy :
- Derivatization : Introduce electron-deficient groups (e.g., nitro, trifluoromethyl) at the benzyl position via nucleophilic substitution, guided by Hammett σ values .
- Docking studies : Use AutoDock Vina to predict interactions with enzyme targets (e.g., kinases), prioritizing modifications that enhance binding affinity .
- Validation : Compare IC₅₀ values of derivatives in enzyme inhibition assays, correlating with computational predictions .
Safety and Handling
Q. What protocols mitigate risks during large-scale synthesis (>10 g) of this compound?
- Safety measures :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
